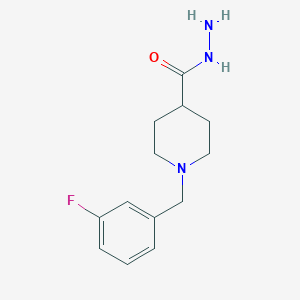

1-(3-氟苄基)-4-哌啶甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide" is a derivative of benzylpiperazine, which is a chemical framework often explored for its potential pharmacological properties. The presence of a fluorobenzyl group suggests potential interactions with biological systems, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceutical compounds.

Synthesis Analysis

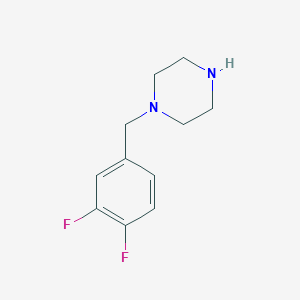

The synthesis of related fluorobenzyl piperidine derivatives has been described in several studies. For instance, compounds related to the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which involved the use of piperazine and fluorobenzyl moieties . Another study detailed the synthesis of fluorobenzyl piperidine isotopomers using the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide".

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be characterized using various spectroscopic techniques. For example, a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, which confirmed the structure and provided details on the conformation and intermolecular interactions within the crystal . Such analytical techniques are crucial for confirming the molecular structure of "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide".

Chemical Reactions Analysis

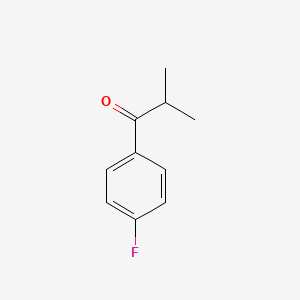

The reactivity of fluorobenzyl piperidine derivatives can be inferred from studies where these compounds undergo further chemical transformations. For instance, a synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine involved reactions such as amide hydrolysis and N-alkylation, which are common in the modification of piperidine derivatives . These reactions could potentially be applied to "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide" for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

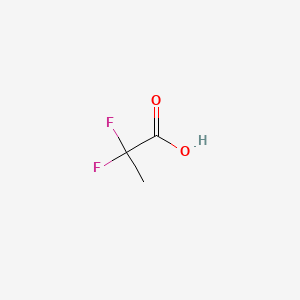

The physical and chemical properties of fluorobenzyl

科学研究应用

合成和生物评价用于体内研究

该化合物的衍生物的合成和生物评价已用于乙酰胆碱酯酶 (AChE) 的潜在体内研究。一项研究涉及类似物的合成和评价,旨在用于与大脑中乙酰胆碱酯酶活性相关的成像研究。然而,该化合物在脑区中表现出非特异性分布,表明尽管具有有效的体外活性,但其预期用途受到限制 (Lee 等人,2000)。

放射性示踪剂的代谢研究

研究还集中在包括氟苄基-哌啶部分的放射性示踪剂的代谢研究上。这些研究提供了对乙酰胆碱酯酶抑制剂的体外和体内代谢的见解,有助于开发用于成像目的的更有效的放射性示踪剂 (Lee 等人,2001)。

用于科学研究的同位素合成

衍生物的同位素的制备,通过格林尼亚反应和催化性 H/D 交换等方法,已经详细介绍。这些方法允许生产同位素标记的化合物,用于各种科学调查,包括药代动力学和代谢研究 (Proszenyák 等人,2005)。

抗阿尔茨海默氏症活性

受阿尔茨海默氏症主要药物多奈哌齐结构的启发,合成了一系列 N-苄基化衍生物并对其抗阿尔茨海默氏症活性进行了评价。一些化合物显示出优异的抗阿尔茨海默氏症活性,表明这些衍生物具有潜在的治疗应用 (Gupta 等人,2020)。

作用机制

Target of Action

A structurally similar compound, d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, has been reported to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, playing a crucial role in blood clotting.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target protein .

Biochemical Pathways

If it indeed targets prothrombin like its structurally similar compound, it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .

Result of Action

If it targets prothrombin, it may influence the process of blood clotting .

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c14-12-3-1-2-10(8-12)9-17-6-4-11(5-7-17)13(18)16-15/h1-3,8,11H,4-7,9,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWRAMRJNBVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382424 |

Source

|

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

CAS RN |

453557-70-5 |

Source

|

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)